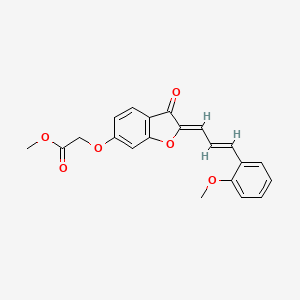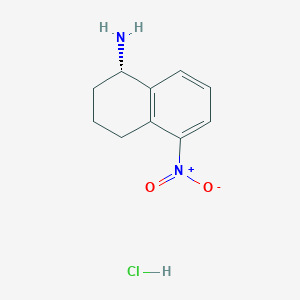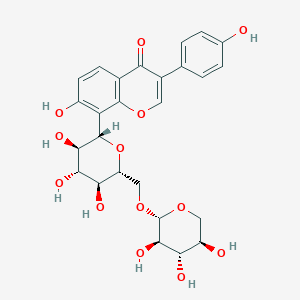
Propanoic acid, 2-cyano-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-cyano-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C8H13NO2 . It contains a total of 23 bonds: 10 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 1 ester (aliphatic), and 1 nitrile (aliphatic) .
Molecular Structure Analysis
The molecular structure of Propanoic acid, 2-cyano-, 1,1-dimethylethyl ester consists of 8 Carbon atoms, 13 Hydrogen atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It contains an ester functional group (COO), a nitrile group (CN), and a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis
Esters like Propanoic acid, 2-cyano-, 1,1-dimethylethyl ester can undergo a variety of reactions. One common reaction is hydrolysis, where the ester is split into a carboxylic acid and an alcohol in the presence of water. This reaction can be catalyzed by either an acid or a base .Applications De Recherche Scientifique
Peptide Synthesis Using tert-Butyloxycarbonyl-Protected Amino Acid Ionic Liquids (Boc-AAILs)
Background: Amino acid ionic liquids (AAILs) have been used in peptide synthesis as synthetic support, cleavage reagents, and solvents. However, their multiple reactive groups can lead to unwanted reactions in selective or multistep organic synthesis. To address this, researchers have explored the use of tert-butyloxycarbonyl (Boc)-protected amino acid ionic liquids (Boc-AAILs) as efficient reactants and reaction media .
Applications:- Dipeptide Synthesis : Boc-AAILs derived from commercially available Boc-protected amino acids serve as starting materials for dipeptide synthesis. The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in Boc-AAILs without the need for additional base, resulting in dipeptides with satisfactory yields in just 15 minutes .
tert-Butylation of Carboxylic Acids
Background: The tert-butyl ester group is commonly used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents. It is also conveniently deprotected under acidic conditions. This protecting group finds frequent application in amino acid chemistry .
Applications:- Amino Acid Protection : tert-Butyl esters serve as protective groups for the carboxylic acid functionality of amino acids. By temporarily shielding the carboxyl group, researchers can manipulate amino acids during peptide synthesis, protecting them from unwanted reactions until deprotection is needed .
Modulation of Supramolecular Structure
Background: Tert-butyl functional groups can influence the self-assembly behavior of organic molecules on surfaces. Researchers have explored their controlled thermal removal to construct supramolecular architectures .
Applications:- Surface Engineering : By selectively removing tert-butyl groups from organic molecules, researchers can modulate the supramolecular structure on surfaces. This controlled manipulation opens avenues for designing functional materials with tailored properties .
Propriétés
IUPAC Name |
tert-butyl 2-cyanopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZMTZSKYRBPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoic acid, 2-cyano-, 1,1-dimethylethyl ester | |
CAS RN |
66476-82-2 |
Source


|
| Record name | tert-butyl 2-cyano-2-methylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2621599.png)
![7-(2-Phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2621602.png)
![1-(3-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2621603.png)


![N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2621608.png)
![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2621611.png)
![3-Methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2621612.png)
![2-(2-(4-(2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2621613.png)
![4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid](/img/structure/B2621614.png)

![2-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2621617.png)
![3-phenyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2621620.png)